molecular formula C11H14BrNO2 B13491997 Ethyl 2-amino-3-(2-bromophenyl)propanoate CAS No. 603944-26-9

Ethyl 2-amino-3-(2-bromophenyl)propanoate

Cat. No.: B13491997
CAS No.: 603944-26-9
M. Wt: 272.14 g/mol
InChI Key: SRZGZYFLLSBJSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-(2-bromophenyl)propanoate is an organic compound with the molecular formula C11H14BrNO2 It is a derivative of propanoic acid, featuring an amino group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-(2-bromophenyl)propanoate typically involves the reaction of ethyl acrylate with 2-bromoaniline under specific conditions. One common method includes using anhydrous ethanol as a solvent and trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection, with oil bath heating to maintain a temperature between 120-160°C for 16-20 hours . The resulting product is then washed with organic solvents and recrystallized to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-(2-bromophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The bromophenyl group can be reduced to form phenyl derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

Ethyl 2-amino-3-(2-bromophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-(2-bromophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-3-(2-bromophenyl)propanoate: Similar structure but with the amino group at a different position.

    Ethyl 2-amino-2-(3-bromophenyl)propanoate: Similar structure but with the bromophenyl group at a different position.

Uniqueness

Ethyl 2-amino-3-(2-bromophenyl)propanoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

CAS No.

603944-26-9

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

ethyl 2-amino-3-(2-bromophenyl)propanoate

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11(14)10(13)7-8-5-3-4-6-9(8)12/h3-6,10H,2,7,13H2,1H3

InChI Key

SRZGZYFLLSBJSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.